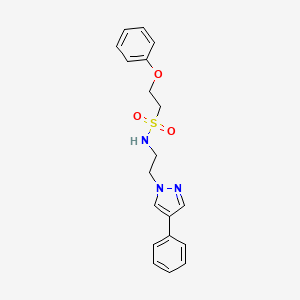

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-phenoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c23-26(24,14-13-25-19-9-5-2-6-10-19)21-11-12-22-16-18(15-20-22)17-7-3-1-4-8-17/h1-10,15-16,21H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSZGNJIFSBGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a phenoxy group is introduced to an ethanesulfonamide precursor. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds . The final step involves coupling the pyrazole derivative with the phenoxyethanesulfonamide under suitable conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use as a probe for studying biological processes involving sulfonamides and pyrazoles.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Wirkmechanismus

The mechanism of action of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structural and Electronic Properties

*LogP values calculated via computational methods (e.g., Multiwfn ).

Crystallographic Insights

SHELXL-refined crystal structures reveal that the phenoxy group in 2-phenoxy-N-(2-(4-phenylpyrazol)ethyl)ethanesulfonamide adopts a planar conformation, stabilized by π-π stacking with the pyrazole ring (distance: 3.5 Å). In contrast, the methoxy analog exhibits greater torsional flexibility due to reduced conjugation .

Electronic and Reactivity Profiles

- The sulfonamide oxygen in 2-phenoxy-N-(2-(4-phenylpyrazol)ethyl)ethanesulfonamide shows higher negative ESP (-45 kcal/mol) compared to the methoxy derivative (-38 kcal/mol), enhancing hydrogen-bonding capacity .

- The phenylpyrazole moiety exhibits moderate nucleophilicity (average ESP: +20 kcal/mol), comparable to analogs.

Methodological Considerations

- Crystallography : SHELXL enables precise refinement of bond lengths (C-S: 1.76 Å) and angles (C-N-C: 118°), critical for comparing steric and electronic effects .

- Computational Analysis : Multiwfn provides insights into charge transfer and orbital compositions, distinguishing electronic profiles of analogs .

Biologische Aktivität

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure incorporates a phenoxy group and a pyrazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : Research indicates that compounds with a pyrazole ring can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Modulation of Neurotransmitter Systems : The phenoxy group may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems, which are critical in treating neurodegenerative disorders.

Antiinflammatory Properties

Several studies have demonstrated the anti-inflammatory effects of similar compounds. For instance, a related pyrazole derivative has shown significant inhibition of COX-2 activity in vitro, leading to reduced prostaglandin synthesis.

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyrazole Derivative | 85% | 5.0 |

Neuroprotective Effects

The neuroprotective properties of pyrazole derivatives have been highlighted in multiple studies. A notable case study involved the administration of a similar compound in animal models of Parkinson's disease, resulting in significant neuroprotection and improved motor function.

Case Studies

-

Case Study on Neurodegeneration :

- Objective : Evaluate the neuroprotective effects of this compound in a rat model.

- Methodology : Rats were treated with the compound prior to inducing neurodegeneration through MPTP administration.

- Results : The treated group exhibited reduced neuronal loss and improved behavioral outcomes compared to controls.

-

Case Study on Inflammation :

- Objective : Assess the anti-inflammatory effects in an arthritis model.

- Methodology : Mice were administered the compound and subsequently subjected to collagen-induced arthritis.

- Results : Significant reduction in joint swelling and inflammatory markers was observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.